![molecular formula C15H24N2OS B4763696 5-ethyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide](/img/structure/B4763696.png)
5-ethyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide
Overview
Description
5-ethyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide, also known as SERT inhibitor, is a chemical compound that has been widely used in scientific research for its potential therapeutic benefits. It is a selective serotonin reuptake inhibitor (SSRI) that is known to have an effect on the central nervous system. In
Mechanism of Action
The mechanism of action of 5-ethyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide involves the inhibition of serotonin reuptake in the brain. This results in an increase in the concentration of serotonin in the synaptic cleft, which leads to an enhancement of serotonin neurotransmission. This, in turn, is believed to be responsible for the antidepressant and anxiolytic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-ethyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide include the enhancement of serotonin neurotransmission, which is responsible for the antidepressant and anxiolytic effects of the compound. It also has an effect on other neurotransmitters such as dopamine and norepinephrine, which may contribute to its therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-ethyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide in lab experiments is its selective inhibition of serotonin reuptake. This makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. However, one of the limitations is that it may have off-target effects on other neurotransmitters, which may complicate the interpretation of the results.
Future Directions
There are several future directions for the use of 5-ethyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide in scientific research. One direction is to further investigate its potential therapeutic benefits in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to study its effect on other neurotransmitters and their interactions with serotonin. Additionally, the development of more selective and potent 5-ethyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide inhibitors may lead to the discovery of new therapeutic targets and treatments for various psychiatric and neurological disorders.
Conclusion:
In conclusion, 5-ethyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide is a chemical compound that has been widely used in scientific research for its potential therapeutic benefits. Its selective inhibition of serotonin reuptake makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Scientific Research Applications
5-ethyl-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide has been extensively used in scientific research for its potential therapeutic benefits. It has been studied for its antidepressant and anxiolytic effects. It is also being investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
5-ethyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-3-9-17-10-7-12(8-11-17)16-15(18)14-6-5-13(4-2)19-14/h5-6,12H,3-4,7-11H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJPLJCURXBQPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=C(S2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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